Chromoionophore XI
Overview
Description
Chromoionophore XI, also known as ETH 7061 or Fluorescein octadecyl ester, is a lipophilized pH indicator . It is used in various applications, including as a chromoionophore in chloride-selective optodes, an ionophore used in an alcohol-selective electrode, and a lipophilic pH indicator .
Molecular Structure Analysis
The empirical formula of Chromoionophore XI is C38H48O5, and its molecular weight is 584.78 . The SMILES string representation of its structure isCCCCCCCCCCCCCCCCCCOC(=O)c1ccccc1C2=C3C=CC(=O)C=C3Oc4cc(O)ccc24
. Physical And Chemical Properties Analysis
Chromoionophore XI is a powder . It has a molecular weight of 584.78 and an empirical formula of C38H48O5 . Its InChI key is UDHKRSZNYLYOEP-UHFFFAOYSA-N .Scientific Research Applications
- The lipophilic nature of Chromoionophore XI facilitates its incorporation into the optode membrane, where it responds to changes in perchlorate concentration by altering its fluorescence properties .
- By incorporating Chromoionophore XI into the electrode membrane, researchers can achieve specific and sensitive alcohol detection .
- The fluorescence response of Chromoionophore XI provides valuable insights into local pH variations in these systems .
- The pH sensitivity of Chromoionophore XI aids in understanding ion channels, transporters, and other membrane proteins .
Bulk Flow Optodes for Perchlorate Determination
Alcohol-Selective Electrodes
Chloride-Selective Optodes
pH Indicator in Lipophilic Systems
Research on Ion Transport Mechanisms
Fluorescence Imaging of Cellular pH
Mechanism of Action
Target of Action
Chromoionophore XI, also known as Fluorescein octadecyl ester or ETH 7061 , is a lipophilized pH indicator . It is primarily used as an ionophore in various applications . One of its notable targets is the CCR5 receptor on the surface of HIV-1 . The CCR5 receptor plays a crucial role in the entry of HIV-1 into CD4+ cells .
Mode of Action
Chromoionophore XI acts by binding to its target, the CCR5 receptor . This binding inhibits the entry of HIV-1 into CD4+ cells, leading to a decrease in viral load . In other applications, it serves as a lipophilic pH indicator, changing its color in response to changes in pH .
Biochemical Pathways
The primary biochemical pathway affected by Chromoionophore XI is the HIV-1 infection pathway . By binding to the CCR5 receptor, it prevents HIV-1 from entering CD4+ cells, thereby inhibiting the progression of the infection .
Pharmacokinetics
As a lipophilized compound , it is likely to have good bioavailability due to its ability to cross lipid bilayers.
Result of Action
The binding of Chromoionophore XI to the CCR5 receptor inhibits HIV-1 entry into CD4+ cells . This results in a decrease in viral load, which can slow the progression of HIV-1 infection .
Action Environment
The action of Chromoionophore XI can be influenced by various environmental factors. For instance, as a pH indicator, its color change is dependent on the pH of the environment . Furthermore, its effectiveness as an ionophore can be affected by the presence and concentration of specific ions in the environment .
Future Directions
Chromoionophore XI has been used in research for differential sensing techniques . It has been used in an array of chemosensitive microspheres capable of identifying various neurotransmitters . This method is simple, versatile, and convenient, and could be adopted to various quantitative and qualitative analytical tasks due to the simple adjusting of microspheres components and measurement conditions .
properties
IUPAC Name |
octadecyl 2-(3-hydroxy-6-oxoxanthen-9-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H48O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-26-42-38(41)32-21-18-17-20-31(32)37-33-24-22-29(39)27-35(33)43-36-28-30(40)23-25-34(36)37/h17-18,20-25,27-28,39H,2-16,19,26H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHKRSZNYLYOEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409203 | |
Record name | Chromoionophore XI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
138833-46-2 | |
Record name | Chromoionophore XI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | octadecyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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